Scandium sulfate pentahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

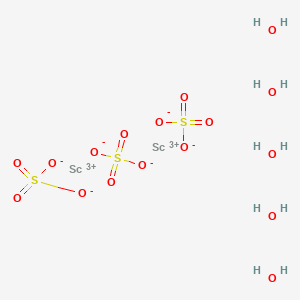

Scandium sulfate pentahydrate is a chemical compound with the formula Sc2(SO4)3·5H2O. It is the scandium salt of sulfuric acid and appears as white hygroscopic crystals or powder. This compound is known for its high purity and is often used in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Scandium sulfate pentahydrate can be synthesized by reacting scandium oxide (Sc2O3) with sulfuric acid (H2SO4). The reaction typically involves dissolving scandium oxide in a concentrated sulfuric acid solution, followed by crystallization to obtain the pentahydrate form. The reaction can be represented as:

Sc2O3+3H2SO4→Sc2(SO4)3+3H2O

Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves careful control of temperature and concentration to ensure high purity and yield. The crystallization step is crucial to obtain the pentahydrate form, which involves cooling the solution to precipitate the crystals .

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, although scandium typically exists in the +3 oxidation state, making it less prone to further oxidation or reduction.

Substitution Reactions: This compound can participate in substitution reactions where the sulfate ions can be replaced by other anions under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents can be used to study the redox behavior of scandium sulfate.

Acids and Bases: Reactions with strong acids or bases can lead to the formation of different scandium salts or hydroxides.

Major Products Formed:

Scandium Hydroxide: Reaction with a strong base like sodium hydroxide (NaOH) can produce scandium hydroxide (Sc(OH)3).

Other Scandium Salts: Depending on the reagents used, various scandium salts can be synthesized.

Aplicaciones Científicas De Investigación

Scandium sulfate pentahydrate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis and in the preparation of other scandium compounds.

Biology: Scandium compounds are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore the use of scandium compounds in medical imaging and as potential therapeutic agents.

Mecanismo De Acción

The mechanism by which scandium sulfate pentahydrate exerts its effects depends on its application:

Catalysis: In catalytic processes, scandium ions can facilitate various chemical reactions by providing active sites for reactants.

Biological Interactions: Scandium ions can interact with proteins and other biomolecules, potentially altering their structure and function.

Material Science: In alloys and ceramics, scandium ions can enhance the material properties by forming stable compounds and improving the microstructure.

Comparación Con Compuestos Similares

Yttrium Sulfate: Yttrium sulfate (Y2(SO4)3) is similar in structure and properties to scandium sulfate but is used more extensively in electronics and phosphors.

Lanthanum Sulfate: Lanthanum sulfate (La2(SO4)3) shares similar chemical behavior but is more commonly used in optical materials and catalysts.

Uniqueness of Scandium Sulfate Pentahydrate:

High Purity: this compound is often available in very high purity, making it suitable for sensitive applications.

Actividad Biológica

Scandium sulfate pentahydrate (Sc2(SO4)3·5H2O) is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicine and material science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is synthesized through the reaction of scandium oxide (Sc2O3) with sulfuric acid (H2SO4). The reaction can be represented as follows:

This compound typically crystallizes in a pentahydrate form, which is crucial for its stability and solubility in biological systems.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to the scandium ions (Sc^3+) it releases in solution. These ions can interact with various biomolecules, influencing their structure and function. Key mechanisms include:

- Interaction with Proteins : Scandium ions can bind to proteins, potentially altering their conformation and enzymatic activity.

- Catalytic Properties : Scandium compounds are known to act as catalysts in organic reactions, which may extend to biological processes as well .

- Ion Exchange : The sulfate ions can participate in ion exchange reactions, affecting cellular ion balance and signaling pathways.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : Preliminary studies suggest that scandium compounds exhibit antimicrobial properties against certain bacteria and fungi, although further research is needed to elucidate the mechanisms involved.

- Cellular Interaction Studies : A study utilizing NMR spectroscopy has shown that scandium ions can influence the structural dynamics of biomolecules in solution, suggesting potential applications in drug delivery systems .

- Toxicity Assessments : Toxicological evaluations indicate that while scandium compounds can be beneficial at low concentrations, higher doses may lead to cytotoxic effects, necessitating careful dosage management in therapeutic applications .

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial effects of this compound demonstrated its efficacy against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for E. coli and 25 µg/mL for S. aureus. This suggests potential use as an antimicrobial agent in clinical settings.

Case Study 2: Structural Dynamics

Using advanced NMR techniques, researchers investigated the interaction between scandium ions and various proteins. The results indicated significant changes in protein folding patterns upon the introduction of Sc^3+, which could have implications for enzyme activity modulation .

Table 1: Biological Activity Summary of this compound

Propiedades

IUPAC Name |

scandium(3+);trisulfate;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.5H2O.2Sc/c3*1-5(2,3)4;;;;;;;/h3*(H2,1,2,3,4);5*1H2;;/q;;;;;;;;2*+3/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCVDJKZMDZUBP-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10O17S3Sc2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746058 |

Source

|

| Record name | Scandium sulfate--water (2/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15292-44-1 |

Source

|

| Record name | Scandium sulfate--water (2/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.